4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide
Description
This compound is a synthetic small molecule featuring a hybrid scaffold combining a piperazine-carboxamide core with a (Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety. The structure includes:
- 4-(4-Fluorophenyl)piperazine: A common pharmacophore in bioactive molecules, known for enhancing binding affinity to central nervous system (CNS) targets and modulating pharmacokinetic properties .
- Thiadiazole ring: A heterocyclic group contributing to metabolic stability and diverse biological activities, including antimicrobial and antitumor effects .
- Methoxymethyl substituent: Enhances solubility and influences electronic properties of the thiadiazole ring .
- Carboxamide linker: Facilitates hydrogen bonding interactions with biological targets, critical for receptor selectivity .
Properties
Molecular Formula |
C17H21FN6O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H21FN6O3S/c1-27-11-15-21-22-16(28-15)20-14(25)10-19-17(26)24-8-6-23(7-9-24)13-4-2-12(18)3-5-13/h2-5H,6-11H2,1H3,(H,19,26)(H,20,22,25) |
InChI Key |
XKRDWHLDOZAVAN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Synthesis of the Thiadiazole Moiety: This can be done by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Coupling Reactions: The final step involves coupling the synthesized intermediates using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Potential :
- Kinase Inhibition :
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a related compound featuring the thiadiazole ring and evaluated its biological activity against several cancer cell lines. The results indicated that modifications to the thiadiazole moiety significantly influenced cytotoxicity, suggesting that structural variations could optimize therapeutic efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on various piperazine derivatives to determine the influence of different substituents on antimicrobial activity. The findings revealed that fluorinated phenyl groups enhanced activity against Gram-positive bacteria, indicating the potential for developing new antibiotics based on this scaffold .
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Thiadiazole | Moderate | High |
| Compound B | Piperazine | High | Moderate |
| Target Compound | Fluorophenyl & Thiadiazole | High | Very High |
Table 2: Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Thiadiazole synthesis via condensation | 85 | Key step for thiadiazole formation |
| 2 | Piperazine ring closure under acidic conditions | 70 | Requires careful temperature control |
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations :
- The target compound’s thiadiazole and 4-fluorophenyl groups differentiate it from quinazoline-based analogues (e.g., A3) but align with thiadiazole-containing antimicrobial agents .
- Tetrazole analogues () share bioisosteric properties with carboxylic acids but lack the piperazine-carboxamide scaffold .
Physicochemical Properties
Table 2: Physicochemical Data Comparison
Notes:
Table 3: Bioactivity Comparison
SAR Insights :
- Fluorophenyl groups (as in A3 and the target compound) enhance metabolic stability and target affinity .
- Thiadiazole rings with electron-donating substituents (e.g., methoxymethyl) improve antimicrobial potency compared to unsubstituted analogues .
- Piperazine-carboxamide scaffolds (e.g., ML277) demonstrate versatility in targeting ion channels and enzymes .
Gene Expression and MOA Similarity
Biological Activity
The compound 4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide represents a novel class of piperazine derivatives that incorporate a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and neuropharmacological research.
Chemical Structure and Synthesis
The structural framework of this compound consists of a piperazine ring substituted with a fluorophenyl group and a thiadiazole derivative. The synthesis typically involves multiple steps, including the reaction of 4-fluoroaniline with thiadiazole derivatives under controlled conditions to yield the target compound.
Antimicrobial Activity
Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the 1,3,4-thiadiazole ring in the compound is crucial for its biological activity. Thiadiazoles have been shown to possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. For instance, compounds containing this moiety have been reported to inhibit bacterial growth effectively, making them promising candidates for new antibiotic agents .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives is well-documented. Research indicates that compounds like 4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This suggests a mechanism that could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Neuropharmacological Effects
The interaction of this compound with neurotransmitter systems has been a focal point of research. Preliminary studies suggest that it may act on serotonin receptors, which are implicated in mood regulation and anxiety disorders. The piperazine structure is known for its affinity towards various neurotransmitter receptors, indicating potential antidepressant or anxiolytic effects .
The biological activity of 4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound exhibits binding affinity towards serotonin receptors (e.g., 5-HT1A), which are critical in treating depression and anxiety.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, thereby reducing the overall inflammatory response .
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of related thiadiazole compounds:
- Antimicrobial Efficacy : A study reported that thiadiazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Activity : In an experimental model of inflammation, a related thiadiazole compound significantly reduced edema formation in rats when compared to control groups receiving non-steroidal anti-inflammatory drugs (NSAIDs) .
- Neuroprotective Effects : Research indicated that certain thiadiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities associated with various thiadiazole derivatives compared to traditional therapeutic agents:
| Compound Type | Antimicrobial Activity | Anti-inflammatory Activity | Neuropharmacological Effects |
|---|---|---|---|
| 4-(Fluorophenyl) Thiadiazoles | High | Moderate | Potential |
| Traditional Antibiotics (e.g., Penicillin) | Very High | Low | None |
| NSAIDs (e.g., Ibuprofen) | Low | Very High | None |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 4-(4-fluorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
Piperazine Core Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes or sulfonamide salts under basic conditions (e.g., DBU catalysis) to form the piperazine ring .
Fluorophenyl Substitution : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .
Thiadiazole Integration : Condensation of a thiadiazole intermediate (e.g., 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine) with the piperazine-carboxamide backbone using carbodiimide coupling agents .
- Key Reagents : DBU, ethylenediamine derivatives, 4-fluorophenyl halides, and thiadiazole precursors.
Q. How can researchers characterize the structural features of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the piperazine, fluorophenyl, and thiadiazole moieties .
- X-ray Crystallography : Resolve stereochemistry of the (2Z)-thiadiazol-2(3H)-ylidene group .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₁H₂₂FN₆O₂S) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Screening Protocols :
- Enzyme Inhibition : Test against kinases or proteases due to the piperazine-thiadiazole scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility Studies : HPLC-based measurements in PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Experimental Design :
- Full Factorial Optimization : Vary temperature, solvent polarity, and catalyst loading to identify critical factors .
- Bayesian Algorithms : Use machine learning models to predict optimal reagent ratios and reaction times .
- Case Study : A 25% yield improvement was achieved for a similar piperazine-thiadiazole derivative by optimizing solvent (DMF → acetonitrile) and temperature (80°C → 60°C) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Modification Approaches :
- Fluorophenyl Variants : Replace 4-fluorophenyl with 2-fluoro or 2,4-difluorophenyl to assess halogen positioning effects .
- Thiadiazole Substituents : Test methoxymethyl vs. carboxamide or alkyl groups at the thiadiazole 5-position .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
- Methods :
- DFT Calculations : Predict stability of the (2Z)-thiadiazol-2(3H)-ylidene tautomer versus (2E) isomers .
- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers to prioritize derivatives with improved membrane permeability .
- Validation : Compare computed LogP values with experimental HPLC retention times to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
